3-(4-Antipyrinyl)-1-phenyl-2-thiourea

Description

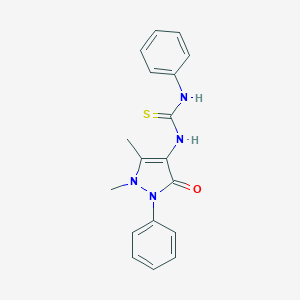

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-phenylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4OS/c1-13-16(20-18(24)19-14-9-5-3-6-10-14)17(23)22(21(13)2)15-11-7-4-8-12-15/h3-12H,1-2H3,(H2,19,20,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGXLLLUEADCXET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=S)NC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80199587 | |

| Record name | Urea, 3-(4-antipyrinyl)-1-phenyl-2-thio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80199587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51641-29-3 | |

| Record name | 3-(4-Antipyrinyl)-1-phenyl-2-thiourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051641293 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(4-Antipyrinyl)-1-phenyl-2-thiourea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=337611 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urea, 3-(4-antipyrinyl)-1-phenyl-2-thio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80199587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-ANTIPYRINYL)-1-PHENYL-2-THIOUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J287O155BA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Advanced Chemical Transformations

General Synthetic Pathways for 3-(4-Antipyrinyl)-1-phenyl-2-thiourea

The primary and most direct method for synthesizing this compound involves the reaction between key precursors: 4-aminoantipyrine (B1666024) and phenyl isothiocyanate.

Reactions Involving Antipyrine (B355649) and Isothiocyanate Precursors

The synthesis of this compound is typically achieved through the nucleophilic addition of the amino group of 4-aminoantipyrine to the electrophilic carbon atom of phenyl isothiocyanate. google.comwikipedia.org This reaction is a common method for forming thiourea (B124793) derivatives. google.com The general scheme involves dissolving 4-aminoantipyrine (4-amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one) and phenyl isothiocyanate in a suitable anhydrous organic solvent, such as methylene (B1212753) chloride or ethyl acetate. google.comsigmaaldrich.com The reaction is often carried out at a controlled temperature, typically between 10-40°C, to ensure a clean and efficient conversion. google.com The resulting product, this compound, can then be isolated and purified using standard laboratory techniques like filtration and recrystallization.

The reaction can be summarized as follows: 4-Aminoantipyrine + Phenyl isothiocyanate → this compound

This straightforward approach allows for the direct formation of the target compound with good yields.

Derivatization Strategies and Analog Synthesis

The core structure of this compound serves as a versatile scaffold for the synthesis of a wide array of analogs. Derivatization can be achieved by modifying either the antipyrine or the phenyl ring. For instance, substituted anilines can be used in place of aniline (B41778) to create a variety of N-aryl substituted analogs. mnstate.edu Similarly, modifications to the antipyrine moiety prior to the thiourea formation can introduce diverse functionalities.

Furthermore, the thiourea linkage itself can be a point of chemical transformation. For example, it can participate in cyclization reactions to form heterocyclic systems. The development of analog libraries through such derivatization strategies is a key approach in medicinal chemistry to explore structure-activity relationships. mnstate.edu

Synthesis of Related Thiourea-Antipyrine Hybrids and Conjugates

The combination of the antipyrine nucleus with other heterocyclic systems through a thiourea linker has led to the development of novel hybrid molecules with interesting chemical properties.

Antipyrinyl-Thiazole Hybrid Synthesis

A significant area of research involves the synthesis of hybrids where the thiourea derivative of antipyrine is used as a precursor to form thiazole (B1198619) rings. For instance, antipyrinyl thiourea derivatives can react with α-haloketones in a Hantzsch-type condensation to yield antipyrinyl-thiazole hybrids. tandfonline.comnih.gov This reaction involves the cyclocondensation of the thiourea with a dielectrophilic synthon. nih.gov The resulting hybrid molecules combine the structural features of both antipyrine and thiazole, potentially leading to unique chemical and biological profiles. tandfonline.com

Schiff Base Derivations of Antipyrine

Schiff bases derived from 4-aminoantipyrine are another important class of related compounds. These are synthesized through the condensation reaction of 4-aminoantipyrine with various aldehydes or ketones. nih.govmdpi.comglobalresearchonline.netnih.gov While not directly thiourea hybrids, the amino group of 4-aminoantipyrine is a common starting point for both Schiff base and thiourea formation, making these two classes of derivatives closely related in terms of synthetic precursors. globalresearchonline.net The resulting imine linkage in Schiff bases can be further modified, offering another avenue for creating diverse molecular architectures based on the antipyrine scaffold. nih.govmdpi.com

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing emphasis on developing environmentally benign synthetic methods. For the synthesis of thiourea derivatives in general, several green chemistry approaches have been explored. These include the use of greener solvents, catalyst-free conditions, and microwave-assisted synthesis. mdpi.commdpi.comnih.govijcrt.org

For instance, one-pot methods using water as a solvent have been developed for the synthesis of some thiourea derivatives, significantly reducing the reliance on volatile organic solvents. google.com The use of deep eutectic solvents (DES) as both a catalyst and reaction medium has also been reported as an efficient and recyclable system for thiourea synthesis. rsc.org While specific green chemistry protocols for the synthesis of this compound are not extensively detailed in the provided context, the general principles and methodologies applied to other thioureas are highly relevant and represent a promising direction for future synthetic efforts. mdpi.comnih.gov These approaches aim to improve the efficiency, safety, and environmental impact of the synthesis of this important class of compounds.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, offering detailed information about the carbon-hydrogen framework.

The ¹H NMR spectrum of 3-(4-Antipyrinyl)-1-phenyl-2-thiourea is expected to display a series of distinct signals corresponding to the various proton environments within the molecule. The chemical shifts are influenced by the electronic effects of adjacent functional groups.

N-H Protons: The two protons on the thiourea (B124793) nitrogen atoms (N-H) are anticipated to appear as broad singlets in the downfield region, typically between δ 8.5 and 10.0 ppm. Their exact position and broadness can be influenced by solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena. In similar structures like 1,3-diphenylthiourea, this signal has been observed around 9.75 ppm in DMSO-d₆. chemicalbook.com

Aromatic Protons: The protons of the phenyl group attached to the thiourea nitrogen and the phenyl group on the pyrazolone (B3327878) ring of the antipyrine (B355649) moiety would resonate in the aromatic region, generally between δ 7.0 and 8.0 ppm. researchgate.net These signals would appear as complex multiplets due to spin-spin coupling between adjacent protons.

Antipyrine Moiety Protons: The antipyrine core possesses two key methyl groups. The N-CH₃ group is expected to produce a singlet at approximately δ 3.1-3.3 ppm. The C-CH₃ group typically appears as a singlet further upfield, around δ 2.2-2.4 ppm. These characteristic signals are crucial for confirming the presence of the antipyrine scaffold.

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

|---|---|---|---|

| Thiourea N-H | 8.5 - 10.0 | Broad Singlet | Shift is solvent and concentration dependent. |

| Aromatic C-H (Phenyl rings) | 7.0 - 8.0 | Multiplet | Complex pattern due to coupling. |

| Antipyrine N-CH₃ | 3.1 - 3.3 | Singlet | Characteristic signal for the antipyrine N-methyl group. |

| Antipyrine C-CH₃ | 2.2 - 2.4 | Singlet | Characteristic signal for the pyrazolone C-methyl group. |

The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom in the molecule.

Thiourea Carbonyl (C=S): The most downfield signal in the spectrum is attributed to the thiocarbonyl carbon of the thiourea group. Due to the lower electronegativity of sulfur compared to oxygen, this carbon resonates at a characteristic chemical shift, typically in the range of δ 175-185 ppm. For comparison, the C=S carbon in simple thiourea appears around 183 ppm.

Antipyrine Carbonyl (C=O): The carbonyl carbon of the pyrazolone ring in the antipyrine moiety is expected to appear at approximately δ 160-165 ppm.

Aromatic Carbons: The carbon atoms of the two phenyl rings and the pyrazole (B372694) ring will generate a cluster of signals in the aromatic region, from δ 110 to 150 ppm. The specific shifts depend on their position and substitution.

Methyl Carbons: The N-CH₃ and C-CH₃ carbons of the antipyrine group will appear as distinct signals in the upfield region of the spectrum. The N-CH₃ carbon is typically found around δ 35-40 ppm, while the C-CH₃ carbon is expected at a higher field, around δ 10-15 ppm.

| Carbon Type | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| Thiourea (C=S) | 175 - 185 | Most downfield signal, characteristic of a thiocarbonyl. |

| Antipyrine (C=O) | 160 - 165 | Carbonyl of the pyrazolone ring. |

| Aromatic & Pyrazole (C=C, C-N) | 110 - 150 | Multiple signals corresponding to the ring carbons. |

| Antipyrine (N-CH₃) | 35 - 40 | Upfield signal from the N-methyl group. |

| Antipyrine (C-CH₃) | 10 - 15 | Upfield signal from the C-methyl group. |

Thiourea derivatives can exist in thione-thiol tautomeric forms. While the thione form (C=S) is generally predominant, the existence of the thiol form (C-SH) can be investigated using advanced NMR techniques. iosrjournals.org Techniques such as Heteronuclear Multiple Bond Correlation (HMBC) can establish long-range (2-3 bond) correlations between protons and carbons. ipb.pt For instance, an HMBC experiment could show a correlation between the N-H protons and the C=S carbon, confirming the thione structure. Variable-temperature NMR studies can also be employed to study the dynamics of tautomeric exchange if it occurs. ipb.pt

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule by analyzing their characteristic vibrational modes. nih.gov

N-H Stretching: The N-H stretching vibrations of the thiourea moiety are expected to appear as a broad band in the region of 3100-3400 cm⁻¹. The broadening is a result of intermolecular hydrogen bonding.

C=O Stretching: A strong, sharp absorption band corresponding to the C=O stretching vibration of the antipyrine pyrazolone ring is expected around 1650-1670 cm⁻¹. This is a highly characteristic band for the antipyrine core. researchgate.net

Aromatic C=C Stretching: Vibrations from the C=C bonds within the aromatic rings will produce several bands in the 1450-1600 cm⁻¹ region.

Thioamide Bands: The thiourea group gives rise to several characteristic "thioamide" bands, which are mixed vibrations involving C-N stretching and N-H bending. A key band, often referred to as the thioamide I band (primarily C=S stretching), is expected in the 1200-1280 cm⁻¹ region. researchgate.net Another significant band involving C=S stretching appears in the 700-850 cm⁻¹ range. researchgate.net The C-N stretching vibration is typically observed around 1300-1350 cm⁻¹. esisresearch.org

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| N-H | Stretching | 3100 - 3400 | Medium-Strong, Broad |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium-Weak |

| C=O (Antipyrine) | Stretching | 1650 - 1670 | Strong, Sharp |

| Aromatic C=C | Stretching | 1450 - 1600 | Variable |

| Thioamide (C=S + C-N) | Stretching/Bending | 1200 - 1280 & 700 - 850 | Medium-Strong |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns under electron impact (EI) or other ionization methods. chemguide.co.uk The molecular formula of this compound is C₁₈H₁₈N₄OS, corresponding to a molecular weight of approximately 338.43 g/mol . ncats.io

The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z ≈ 338. The fragmentation pattern would likely involve the cleavage of the bonds within the thiourea bridge, which are typically the weakest points in the structure. sapub.org

Expected Fragmentation Pathways:

Cleavage of the C-N bonds of the thiourea core, leading to fragments corresponding to the antipyrinyl isothiocyanate ion and the phenylamine radical, or vice versa.

Fragmentation of the antipyrine ring: A characteristic fragmentation of the antipyrine moiety often involves the loss of the elements of C₃H₃NO or cleavage to form the N-phenyl-N-methyl pyrazolium (B1228807) cation.

Loss of small molecules: Elimination of SH or H₂S from the molecular ion or subsequent fragments is also a possible pathway.

X-ray Diffraction (XRD) for Single Crystal Structural Determination

For this compound, an XRD study would confirm:

Molecular Conformation: The relative orientation of the antipyrine and phenyl rings with respect to the central thiourea plane. The thiourea backbone (S=C-N-C) itself is typically planar. nih.gov

Bond Parameters: The C=S bond length is expected to be around 1.68-1.71 Å, and the C-N bond lengths within the thiourea moiety would be in the range of 1.33-1.37 Å, indicating partial double bond character. nih.gov

Hydrogen Bonding: The analysis would reveal both intramolecular and intermolecular hydrogen bonding. An intramolecular hydrogen bond might exist between one of the N-H groups and the carbonyl oxygen of the antipyrine. Intermolecular hydrogen bonds, typically of the N-H···S or N-H···O type, are crucial in dictating the crystal packing arrangement, often leading to the formation of dimers or extended chains. researchgate.net

Crystal Packing and Intermolecular Interactions Analysis

A comprehensive analysis of the crystal packing and intermolecular interactions of this compound is currently hindered by the lack of publicly available single-crystal X-ray diffraction data. Extensive searches of chemical and crystallographic databases did not yield a specific crystal structure for this compound.

However, the examination of closely related thiourea and antipyrine derivatives allows for a theoretical discussion of the potential intermolecular forces that likely govern the crystal packing of this compound. The molecular structure, featuring a combination of hydrogen bond donors (N-H groups), hydrogen bond acceptors (C=S and C=O groups), and aromatic rings, suggests a rich variety of non-covalent interactions.

Key Potential Intermolecular Interactions:

Hydrogen Bonding: The N-H groups of the thiourea moiety are expected to act as hydrogen bond donors, while the sulfur atom of the thiocarbonyl group and the oxygen atom of the antipyrinyl ring are likely hydrogen bond acceptors. These interactions are fundamental in the formation of supramolecular structures in similar compounds. For instance, in many thiourea derivatives, N-H···S hydrogen bonds are a predominant feature, leading to the formation of dimers or extended chains. The presence of the antipyrinyl carbonyl group introduces the possibility of N-H···O hydrogen bonds as well.

π-Interactions: The phenyl and pyrazolone rings in the structure are capable of participating in π-π stacking and C-H···π interactions. These forces play a significant role in the stabilization of crystal lattices of aromatic compounds. The relative orientation of the aromatic rings would determine the nature and strength of these interactions.

Expected Supramolecular Motifs:

Based on the functional groups present, it is plausible that the crystal structure of this compound would exhibit common supramolecular motifs observed in related compounds. These could include centrosymmetric dimers formed through N-H···S hydrogen bonds or more complex three-dimensional networks arising from a combination of different hydrogen bonding patterns and π-interactions.

Without experimental crystallographic data, a definitive description of the crystal packing and a quantitative analysis of the intermolecular interactions remain speculative. The synthesis and single-crystal X-ray diffraction analysis of this compound are necessary to provide the precise details of its solid-state architecture. Such a study would enable the creation of detailed data tables for bond lengths, bond angles, torsion angles, and hydrogen bond geometries, which are essential for a complete understanding of its structural chemistry.

In-depth Analysis of this compound Reveals Gaps in Coordination Chemistry Literature

A thorough investigation into the scientific literature for the chemical compound this compound, also known by its systematic name N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-N'-phenylthiourea, has revealed a significant lack of published research pertaining to its specific coordination chemistry and metallosupramolecular systems. Despite the well-documented and versatile coordinating abilities of both thiourea and antipyrine moieties, detailed studies on this particular ligand, especially concerning the formation and catalytic applications of its metal complexes, appear to be absent from the public domain.

Thiourea derivatives are renowned in coordination chemistry for their ability to act as versatile ligands. nih.govnih.gov Their capacity for ambidentate coordination, utilizing either the sulfur or nitrogen atoms, allows for the formation of a wide array of metal complexes with diverse structural and electronic properties. mdpi.com The presence of both hard and soft donor atoms enables them to bind to a variety of metal centers. mdpi.com Similarly, the antipyrine scaffold is a well-established component in the design of polydentate ligands.

However, a comprehensive search for specific data on the coordination behavior, metal-ligand interactions, and the synthesis of metal complexes involving this compound with common transition metals such as Cu(II), Ni(II), Co(II), Zn(II), Fe(III), Pt(II), Pd(II), Au(III), and Ag(I) did not yield specific experimental results for this compound. Consequently, information regarding the rational design principles for its complexes, the influence of ancillary ligands on its coordination geometry, and any potential catalytic applications remains undocumented in accessible scientific literature.

While general principles of thiourea and antipyrine coordination chemistry could provide a hypothetical framework for the behavior of this compound, the absence of empirical data—such as spectroscopic and crystallographic analyses of its metal complexes—precludes a scientifically rigorous and accurate discussion as per the requested detailed outline. Further experimental research is necessary to elucidate the coordination chemistry and potential applications of this specific compound.

Coordination Chemistry and Metallosupramolecular Systems

Catalytic Applications of Metal-Thiourea Complexes

Homogeneous Catalysis

While specific studies on the homogeneous catalytic activity of 3-(4-Antipyrinyl)-1-phenyl-2-thiourea are not extensively documented, the broader class of thiourea (B124793) derivatives has been widely explored as ligands in homogeneous catalysis. Metal complexes involving thiourea ligands, particularly with transition metals like ruthenium and copper, are known to be effective catalysts for various organic transformations. mdpi.comnih.gov For instance, Ru(II) complexes bearing acyl-thiourea ligands have been successfully employed as catalysts in transfer hydrogenation reactions of aldehydes and ketones. nih.gov The catalytic activity in these systems is often attributed to the electronic properties of the thiourea ligand, which can be tuned by the substituents on its nitrogen atoms.

In the context of this compound, it is anticipated that its metal complexes would exhibit similar catalytic potential. The antipyrine (B355649) and phenyl groups can influence the steric and electronic environment of the metal center, thereby affecting the catalyst's activity, selectivity, and stability in solution. The general mechanism involves the coordination of the substrate to the metal center, which is activated by the electronic influence of the thiourea ligand, facilitating the chemical transformation in a single phase.

Heterogeneous Catalysis

The application of this compound in heterogeneous catalysis involves its immobilization onto a solid support or its use in a multiphase system where the catalyst and reactants exist in different phases. This approach offers significant advantages, including ease of catalyst separation and recycling. Although direct examples for this specific compound are scarce, related thiourea derivatives have been used to create solid-supported catalysts.

The functional groups of this compound allow for its attachment to materials like silica, polymers, or metal-organic frameworks (MOFs). Once immobilized, the fundamental catalytic action, mediated by the coordinated metal center, remains similar to its homogeneous counterpart. The performance in a heterogeneous system, however, also depends on factors like the nature of the support, the method of immobilization, and the mass transfer phenomena between phases.

Supramolecular Assembly and Advanced Materials Applications

The solid-state behavior of this compound is governed by a rich tapestry of non-covalent interactions, which dictates its crystal packing and ultimately its material properties. These interactions are central to the field of crystal engineering, where the goal is to design solids with desired structures and functions.

Hydrogen Bonding Networks in Crystal Structures

Hydrogen bonds are the principal drivers of the supramolecular assembly in thiourea derivatives. The N-H groups of the thiourea moiety act as effective hydrogen bond donors, while the sulfur (C=S) and the antipyrine's carbonyl (C=O) group are potent hydrogen bond acceptors.

Table 1: Potential Hydrogen Bonding Interactions

| Donor | Acceptor | Type of Interaction | Resulting Motif |

|---|---|---|---|

| N-H (Thiourea) | S=C (Thiourea) | Intermolecular | Supramolecular Chains |

| N-H (Thiourea) | O=C (Antipyrine) | Intermolecular | Cross-linked Networks |

Intermolecular Interactions and Crystal Engineering

Beyond the dominant hydrogen bonds, other weaker intermolecular forces play a crucial role in the crystal engineering of this compound. These include π-π stacking interactions between the phenyl and antipyrine rings, as well as C-H···π and van der Waals forces.

The planar aromatic rings of the phenyl and antipyrine moieties can engage in π-π stacking, where they arrange in a face-to-face or offset fashion. These interactions contribute significantly to the stabilization of the crystal structure. The precise geometry of these stacks influences the electronic properties of the resulting material.

Crystal engineering principles can be applied to modify and direct the assembly of this compound. By introducing different functional groups onto the phenyl ring, for example, it is possible to alter the balance of intermolecular forces and thus steer the self-assembly process towards a desired crystal packing arrangement. This control over the solid-state architecture is key to developing new materials with tailored optical, electronic, or mechanical properties. The interplay of various hydrogen bonds and other weak interactions ultimately defines the supramolecular organization and the potential for creating advanced materials. mdpi.com

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), allow for the detailed analysis of electronic structure, which governs the molecule's stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) Studies on Molecular Orbitals (HOMO-LUMO)

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. researchgate.net Central to this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. ugm.ac.idnih.gov

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.netresearchgate.net This characteristic often correlates with enhanced biological activity, as the molecule can more readily interact with biological receptors. researchgate.net In many organic molecules, including thiourea (B124793) derivatives, the HOMO is often localized on the electron-rich parts of the molecule, such as the sulfur atom and phenyl rings, while the LUMO is distributed over the electron-deficient regions. nih.gov

For thiourea derivatives, DFT calculations, often using the B3LYP functional, are employed to determine these orbital energies. researchgate.netsemanticscholar.org The resulting HOMO-LUMO gap provides insight into the charge transfer possibilities within the molecule. nih.gov While specific values for 3-(4-Antipyrinyl)-1-phenyl-2-thiourea are not prominently available in the reviewed literature, studies on analogous thiourea compounds provide a strong basis for understanding its electronic behavior. For instance, calculations on similar structures reveal how substituents on the phenyl rings can modulate the HOMO-LUMO energies and, consequently, the molecule's reactivity.

Table 1: Representative HOMO-LUMO Data for Related Thiourea Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Method |

|---|---|---|---|---|

| 1-Benzoyl-3-(4-methoxyphenyl)thiourea | - | - | - | DFT/B3LYP semanticscholar.org |

| 2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole | -6.5743 | -2.0928 | 4.4815 | DFT/B3LYP/6-311++G(d,p) ugm.ac.id |

Note: Specific energy values for 1-Benzoyl-3-(4-methoxyphenyl)thiourea were not provided in the source, but the study confirmed the use of DFT for analysis.

Fukui Function Analysis for Reactivity Prediction

The Fukui function is a conceptual DFT tool that helps to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. wikipedia.orgbas.bg It quantifies the change in electron density at a specific point in the molecule as the total number of electrons changes. wikipedia.orgfaccts.de By calculating condensed Fukui functions for each atom, one can predict which sites are most susceptible to attack:

f+ : Indicates the site for a nucleophilic attack (where an electron is accepted).

f- : Indicates the site for an electrophilic attack (where an electron is donated).

f0 : Indicates the site for a radical attack.

Molecular Dynamics Simulations and Conformational Analysis

Molecules are not static entities; they are dynamic systems with various rotational and vibrational freedoms. Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules, offering insights into their conformational flexibility and interactions with their environment, such as water or a receptor binding pocket. nih.govrsc.org

Conformational analysis of phenylthiourea (B91264) derivatives reveals the existence of different stable isomers, primarily concerning the orientation around the C-N bonds of the thiourea core. pnnl.govresearchgate.net Studies on N-phenylthiourea and related disubstituted thioureas show that they can exist in cis and trans configurations with respect to the C=S bond. pnnl.govscispace.com The trans isomer is often found to be the global minimum in energy for phenylthiourea. pnnl.gov The rotation around these bonds has an energy barrier that dictates the flexibility of the molecule. pnnl.gov

For this compound, MD simulations would be crucial to understand how the bulky antipyrine (B355649) group influences the conformational landscape of the phenylthiourea backbone. These simulations can map the potential energy surface, identify low-energy conformations, and analyze the stability of intramolecular hydrogen bonds, which often play a role in defining the preferred molecular shape. nih.gov Such studies on substituted N-phenylthiourea complexes have shown that the geometry and ligand-receptor interactions are highly dependent on the position of substituents. nih.gov

In Silico Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is a cornerstone of modern drug discovery, used to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions.

Receptor-Ligand Binding Interactions and Mode Prediction

Molecular docking simulations place the ligand, in this case, this compound, into the binding site of a target protein. An energy scoring function is then used to estimate the binding affinity. These simulations can predict the specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex. semanticscholar.orgnih.gov

Thiourea derivatives have been successfully docked into the active sites of various enzymes, including esterases, oxidases, and bacterial enzymes, revealing their potential as inhibitors. semanticscholar.orgrsc.orgnih.gov For example, docking studies have shown that thiourea derivatives can form hydrogen bonds via their N-H and C=S groups with amino acid residues in the active site of enzymes like acetylcholine (B1216132) esterase. semanticscholar.org The phenyl rings often engage in hydrophobic or π-π interactions with nonpolar residues. Given that antipyrine itself is known to inhibit cyclooxygenase (COX) enzymes, docking studies of this compound could explore its potential as an inhibitor of targets like COX or other enzymes implicated in inflammation or cancer. drugbank.com

Table 2: Examples of Predicted Interactions from Docking Studies of Related Compounds

| Ligand Class | Target Protein | Key Predicted Interactions | Reference |

|---|---|---|---|

| Benzoylthiourea Derivatives | Acetylcholine Esterase | Hydrogen bonding, π-π interactions | semanticscholar.org |

| Pyridine-thione Derivatives | Human Liver Cancer Protein (4dk7) | π-H interactions with TYR97, PRO82 | nih.gov |

| N-phenylthiourea Derivatives | Catechol Oxidase | Multicenter hydrogen bonds | nih.gov |

Theoretical Validation of Experimental Observations

A powerful application of computational chemistry is its ability to provide a theoretical rationale for experimentally observed results. semanticscholar.orgtandfonline.com When a compound shows significant biological activity in an in vitro assay, molecular docking and DFT calculations can be used to explain why. semanticscholar.org

For instance, if a series of thiourea derivatives are synthesized and tested, and one shows superior activity, docking studies can reveal that this specific compound achieves a better fit in the receptor's active site or forms more stable hydrogen bonds. tandfonline.com Similarly, DFT calculations might show that the most active compound has the lowest HOMO-LUMO gap, indicating higher reactivity. semanticscholar.org This synergy between theoretical and experimental work is crucial; the computational models validate the experimental data, and the experimental data, in turn, confirm the predictive power of the computational models. semanticscholar.orgtandfonline.com This integrated approach accelerates the drug design cycle by providing a deeper understanding of structure-activity relationships.

Structure-Activity Relationship (SAR) Studies via Computational Modeling

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for identifying the key structural features of a molecule that are responsible for its biological activity. Computational modeling has become an indispensable tool in SAR, enabling the analysis of how modifications to a chemical structure can affect its interaction with a biological target.

In the context of thiourea derivatives, computational approaches have been instrumental. For instance, studies on various thiourea-containing compounds have revealed that the thiourea moiety itself is often crucial for biological activity, frequently participating in hydrogen bonding with receptor sites. The substitution patterns on the phenyl rings significantly influence the electronic and steric properties of the molecule, which in turn dictates its binding affinity and efficacy.

For this compound, computational models would typically analyze the spatial arrangement of the antipyrine and phenyl groups relative to the thiourea linker. The antipyrine moiety, with its pyrazolone (B3327878) ring, and the phenyl group can engage in various non-covalent interactions, including pi-pi stacking and hydrophobic interactions. The nitrogen and sulfur atoms of the thiourea group are key hydrogen bond donors and acceptors.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models are built by calculating molecular descriptors that quantify various aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties. farmaciajournal.com

While specific QSAR models for this compound are not extensively documented in publicly available literature, QSAR studies on related thiourea derivatives provide valuable insights. For example, a QSAR study on a series of thiourea derivatives with anti-HCV activity highlighted the importance of hydrophobicity and certain structural indicators for their biological function. nih.gov The study developed a statistically significant model with a high correlation coefficient, suggesting that the antiviral activity is dependent on the molecule's ability to form hydrophobic interactions with the target, while being sterically unhindered. nih.gov

Another QSAR study on sulfur-containing thiourea and sulfonamide derivatives as anticancer agents identified key structural features for their cytotoxicity. nih.gov This modeling can guide the design of new derivatives with improved activity. nih.gov

Table 1: Illustrative QSAR Descriptors for Thiourea Derivatives

| Descriptor Type | Specific Descriptor | Potential Influence on Activity |

| Electronic | Dipole Moment | Affects polar interactions with the target protein. |

| HOMO/LUMO Energies | Relates to the molecule's reactivity and ability to participate in charge transfer interactions. | |

| Steric | Molecular Volume | Influences how well the molecule fits into the binding pocket of a receptor. |

| Surface Area | Affects the extent of interaction with the biological target. | |

| Hydrophobic | LogP | Describes the lipophilicity of the molecule, which is crucial for membrane permeability and hydrophobic interactions. |

| Topological | Connectivity Indices | Quantify the branching and shape of the molecule. |

This table represents a general set of descriptors used in QSAR studies of thiourea derivatives and is for illustrative purposes.

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. researchgate.netyoutube.comslideshare.net These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and aromatic rings. researchgate.net Once a pharmacophore model is developed, it can be used as a 3D query to screen virtual libraries of compounds to identify new potential leads with similar activity profiles. youtube.comslideshare.net

For this compound, a hypothetical pharmacophore model would likely include:

A hydrogen bond donor feature associated with the N-H groups of the thiourea moiety.

A hydrogen bond acceptor feature from the sulfur atom of the thiourea and the carbonyl oxygen of the antipyrine ring.

A hydrophobic/aromatic feature corresponding to the phenyl ring.

Another hydrophobic or aromatic feature associated with the antipyrine ring system.

Lead optimization is the process of modifying the structure of a promising lead compound to improve its properties, such as potency, selectivity, and pharmacokinetic profile. researchgate.net Computational methods play a critical role in this process. Based on a pharmacophore model and docking studies, specific modifications to the structure of this compound could be proposed. For instance, substituting the phenyl ring with different functional groups could enhance binding affinity. Similarly, modifications to the antipyrine ring could be explored to improve selectivity for a particular biological target.

Table 2: Potential Lead Optimization Strategies for Antipyrinyl-Thiourea Analogs

| Structural Moiety to Modify | Proposed Modification | Rationale for Optimization |

| Phenyl Ring | Introduction of electron-withdrawing or electron-donating groups | To modulate the electronic properties and enhance interactions with the target. |

| Addition of halogen atoms (e.g., F, Cl) | To increase lipophilicity and potentially form halogen bonds. | |

| Antipyrine Moiety | Substitution on the pyrazolone ring | To explore additional binding pockets and improve selectivity. |

| Replacement with other heterocyclic systems | To investigate the importance of the antipyrine scaffold for activity. | |

| Thiourea Linker | Isosteric replacement (e.g., with urea (B33335) or guanidine) | To alter hydrogen bonding capabilities and conformational flexibility. |

This table presents hypothetical lead optimization strategies based on general principles of medicinal chemistry and computational drug design.

Biological Activities and Mechanisms of Action Excluding Clinical Aspects

Antimicrobial Activity Research

Specific studies on the antimicrobial profile of 3-(4-Antipyrinyl)-1-phenyl-2-thiourea are not available in the reviewed literature. While numerous thiourea (B124793) derivatives have been synthesized and tested for such properties, data for this particular compound is absent. mdpi.commdpi.com

Investigation of Antibacterial Potency against Bacterial Strains

There is no specific information available regarding the antibacterial potency of this compound against any bacterial strains. researchgate.net

Exploration of Antifungal Efficacy against Fungal Species

Information on the antifungal efficacy of this compound against any fungal species could not be located in the available research. nih.govresearchgate.net

Studies on Antituberculosis Activity

No studies specifically investigating the antituberculosis activity of this compound were found. nih.govnih.gov

Analysis of Cellular Membrane Integrity and Leakage Mechanisms

There is no available research on the effects of this compound on cellular membrane integrity or leakage mechanisms.

Antioxidant Activity Investigations

Specific antioxidant activity studies for this compound have not been reported in the reviewed scientific literature. General studies on other thiourea derivatives have shown antioxidant potential, often evaluated using methods like the DPPH assay. mdpi.comnih.gov

Free Radical Scavenging Assays (e.g., DPPH method)

No data from DPPH or other free radical scavenging assays for this compound is available. The DPPH method is a common and effective way to evaluate the antioxidant capacity of compounds. nih.govnih.gov

Redox Potential and Electron Transfer Mechanism Studies

Specific studies detailing the redox potential and electron transfer mechanisms of this compound are not extensively available in the reviewed literature. However, research into related chemical structures provides some insight. Electrochemical studies on simpler molecules like thiourea (TU) and phenyl-thiourea (PTU) have shown that they can be adsorbed on electrode surfaces, with the sulfur atom playing a key role in the interaction with the metal surface. nih.gov The phenyl group in PTU contributes to a more compact adsorption layer, suggesting that the electronic properties of the molecule influence its surface interactions. nih.gov

Furthermore, electrochemical studies of compounds containing a pyrazole (B372694) ring, similar to the antipyrine (B355649) moiety, indicate that redox reactions can be a crucial part of their mechanism of action. For instance, the reduction of a nitro group in certain nitroheterocyclic drugs, which can be observed via cyclic voltammetry, is a key step in their metabolic activation. aablocks.com This highlights the importance of electron transfer in the bioactivity of related heterocyclic compounds. aablocks.com While these findings relate to the compound's core moieties, dedicated electrochemical analysis of this compound is required for a precise understanding of its redox behavior.

DNA Binding and Cleavage Studies

Direct experimental studies on the DNA binding and cleavage capabilities of this compound are not present in the reviewed literature. However, research on related structures provides insights into potential interaction modes. Phenylthiourea-based compounds have been explored for their interactions with DNA. semanticscholar.org Molecular docking studies of phenylthiourea (B91264) suggest that it can bind within the active sites of enzymes through a combination of hydrogen bonding and hydrophobic interactions. researchgate.net

Oxidative DNA Cleavage Mechanisms

While specific studies on the oxidative DNA cleavage mechanism of this compound are not extensively detailed in the available literature, the general mechanisms for related compounds offer valuable insights. Certain chemical agents, particularly those capable of complexing with metal ions, can induce DNA cleavage. The process often involves the generation of reactive oxygen species that attack the deoxyribose sugar backbone or the nucleotide bases.

A known mechanism of DNA cleavage by chemical agents involves the oxidative degradation of the deoxyribose moiety. nih.gov For instance, some metalloporphyrin complexes, acting as chemical nucleases, cleave DNA by hydroxylating the C-H bonds of the deoxyribose sugar. nih.gov This attack can occur at various positions, but notable targets include the 1'-carbon and the 5'-carbon atoms. nih.gov Hydroxylation at the 1'-carbon can lead to the release of free bases and the formation of 5-methylene-2-furanone, indicating a pathway that targets the minor groove of the DNA double helix. nih.gov Another significant site of damage is the hydroxylation at the 5'-position, which can result in the formation of furfural (B47365) as a sugar degradation product. nih.gov While a minor contribution from hydroxylation at the C4' position cannot be entirely ruled out, this pathway is generally less favored. nih.gov

Structure-Activity Relationship (SAR) Investigations in Biological Contexts

Influence of Substituents on Biological Potency

The nature and position of substituents on the aromatic rings and the thiourea backbone are critical determinants of biological activity.

Halogen Substituents: The presence of halogen atoms on the phenyl ring often enhances biological potency. For instance, in a series of 1-phenyl-3-(4-{1-[(pyridine-4-carbonyl)-hydrazono]ethyl}phenyl)thiourea derivatives tested for antimycobacterial activity, the compound with a 4-fluoro substituent on the phenyl ring (1-(4-fluorophenyl)-3-(4-{1-[(pyridine-4-carbonyl)-hydrazono]ethyl}phenyl)thiourea) was the most potent against both Mycobacterium tuberculosis H37Rv and an isonicotinyl hydrazide-resistant strain. nih.gov Similarly, studies on 3-(trifluoromethyl)phenylthiourea (B159877) analogs showed that compounds with 3,4-dichloro and 4-trifluoromethyl-phenyl substituents had the highest cytotoxic activity against various cancer cell lines. nih.gov For antituberculosis activity, thiourea derivatives containing a chlorine atom, particularly at the para-position, have demonstrated high potency. mdpi.com

Electron-Withdrawing vs. Electron-Donating Groups: The electronic properties of the substituents play a significant role. In a study on (thio)urea derivatives as inhibitors of Escherichia coli β-glucuronidase (EcGUS), it was found that introducing an electron-withdrawing group at the para-position of the benzene (B151609) ring was beneficial for enhancing inhibitory activity. nih.gov

Alkoxy Groups: The introduction of a methoxy (B1213986) group at the 2-position of a pyridine (B92270) ring in certain thiourea derivatives was found to enhance antiproliferative activity against four different cancer cell lines. nih.gov

Lipophilicity and Chain Length: Lipophilicity is a key parameter influencing how a compound interacts with biological membranes and reaches its target. For N-arylcinnamanilides, an increase in lipophilicity correlated with increased antiplasmodial activity, suggesting that more lipophilic compounds could better penetrate erythrocytes to exert their effect. mdpi.com In a series of N,N'-disubstituted thioureas with antiplatelet activity, a direct correlation was observed between the length of the alkyl chain and the inhibition of thromboxane (B8750289) B2 (TXB2) production. The phenethyl-substituted derivative showed greater inhibitory activity compared to its benzyl (B1604629) or phenyl counterparts. researchgate.net However, in some cases, increased lipophilicity can lead to a decrease in activity, as seen in certain thiourea derivatives tested against Leishmania amazonensis promastigotes. mdpi.com

Table 1: Influence of Substituents on Biological Activity of Thiourea Derivatives

| Substituent/Feature | Position | Effect on Biological Activity | Biological Context | Reference |

|---|---|---|---|---|

| 4-Fluoro | Phenyl ring | Most potent | Antimycobacterial | nih.gov |

| 3,4-Dichloro | Phenyl ring | Highest activity | Cytotoxicity (Anticancer) | nih.gov |

| para-Chloro | Phenyl ring | Most active | Antituberculosis | mdpi.com |

| Electron-withdrawing group | para-position of Benzene ring | Enhanced inhibitory activity | EcGUS Inhibition | nih.gov |

| Methoxy group | 2-position of Pyridine ring | Enhanced activity | Antiproliferative | nih.gov |

| Phenethyl chain | Thiourea nitrogen | Better inhibitory activity | Antiplatelet (TXB2 inhibition) | researchgate.net |

Design Principles for Enhanced Biological Activity

Based on SAR studies, several design principles have been proposed to create thiourea derivatives with improved biological profiles.

Modulating Physicochemical Properties: A key strategy involves optimizing properties like hydrophilicity and lipophilicity. For example, to improve the antibacterial activity of certain thiourea derivatives, structural modifications such as incorporating a morpholine (B109124) ring or a diol were explored to increase hydrophilicity and reduce serum protein binding. nih.gov

Scaffold Hopping and Bioisosteric Replacement: Incorporating different heterocyclic moieties into the thiourea scaffold is a common strategy to enhance therapeutic potential by altering interactions with biological targets. mdpi.com For instance, to develop new antileishmanial agents, the incorporation of a piperazine (B1678402) ring into the thiourea structure was investigated as a means to potentially boost potency and selectivity. mdpi.com

Target-Focused Design: A binding site model consisting of essential pharmacophoric features has been proposed for the design of future monoamine oxidase B (MAO-B) inhibitors based on the analysis of potent thiourea-based inhibitors. nih.gov This approach uses the structural understanding of the ligand-receptor interaction to guide the synthesis of new, more effective molecules. The identification of highly active compounds serves as a starting point for developing lead candidates with better solubility and medicinal properties for further investigation. nih.govnih.govrsc.org

Mechanistic Insights into Biological Targets and Pathways

Understanding the specific molecular targets and the signaling pathways affected by this compound and related compounds is fundamental to elucidating their mechanism of action.

Enzyme Inhibition: A primary mechanism for many biologically active thiourea derivatives is the inhibition of specific enzymes.

Cyclooxygenase (COX): Some N,N'-disubstituted thioureas exhibit antiplatelet properties by directly inhibiting COX-1. This inhibition reduces the production of prostaglandin (B15479496) E2 (PGE2) and thromboxane A2 (TXA2). The proposed mechanism involves the direct blockage of the tyrosyl-radical within the COX-1 active site through a combination of strong hydrophobic contacts and electrostatic interactions. researchgate.net

Folate Pathway Enzymes: In the context of antiprotozoal activity, certain thiourea derivatives have been shown to target enzymes in the folate biosynthesis pathway. Potent antileishmanial thioureas were found to inhibit both dihydrofolate reductase (DHFR) and pteridine (B1203161) reductase 1 (PTR1) in Leishmania major. nih.govrsc.org The antileishmanial effect was reversed by the addition of folic acid, confirming that these compounds act via an antifolate mechanism. nih.govrsc.org

Kinases and Other Enzymes: Various thiourea derivatives have been reported to exert their anticancer effects by inhibiting key enzymes in signaling pathways, such as vascular endothelial growth factor receptor 2 (VEGFR-2), epidermal growth factor receptor (EGFR) kinase, and mitogen-activated protein kinase-activated protein kinase 2 (MK-2). nih.gov

Induction of Apoptosis: The cytotoxic activity of certain thiourea derivatives against cancer cells has been linked to the induction of apoptosis. For example, 3-(trifluoromethyl)phenylthiourea derivatives were found to significantly reduce the number of colon cancer cells. nih.gov The most effective of these compounds induced late-stage apoptosis in 95-99% of colon cancer cells and 73% of leukemia cells. nih.gov

Modulation of Inflammatory Pathways: Beyond direct cytotoxicity, some thiourea derivatives can modulate inflammatory responses. The same compounds that induce apoptosis in colon cancer cells were also found to act as inhibitors of interleukin-6 (IL-6), a key inflammatory cytokine, decreasing its secretion by 23–63%. nih.gov

Antioxidant Mechanisms: The thiourea scaffold can also confer antioxidant properties. The antioxidant activity of 1-phenyl-3-(2-pyridyl)-2-thiourea (B183107) against free radicals was studied, and it was determined that the primary mechanism is hydrogen atom transfer (HAT). hueuni.edu.vn The N-H proton of the thiourea group is the most likely hydrogen to be transferred to a radical species. hueuni.edu.vn The antipyrine moiety itself is also known to be a component of compounds with antioxidant capabilities. researchgate.net

Future Research Directions and Translational Perspectives

Development of Advanced Synthetic Methodologies for Novel Scaffolds

While the synthesis of thioureas is well-established, future research should focus on advanced, efficient, and sustainable methodologies to generate novel analogs of 3-(4-Antipyrinyl)-1-phenyl-2-thiourea. Conventional methods often require harsh conditions or toxic reagents. Modern approaches can offer significant improvements.

Green Chemistry Approaches: The use of environmentally benign solvents and catalysts is a key direction. For instance, deep eutectic solvents (DES), which are biodegradable and have low toxicity, can serve as both the catalyst and reaction medium for thiourea (B124793) synthesis. rsc.org Another green method involves catalyst-free synthesis using water as a solvent and sunlight as an energy source for the reaction between primary amines and carbon disulfide. nih.gov

Flow Chemistry: Continuous-flow synthesis offers enhanced safety, scalability, and product purity. mdpi.com A multicomponent flow approach, reacting isocyanides with amines in the presence of an aqueous polysulfide solution, has been successfully used to produce various thioureas, often isolating the product by simple filtration without further purification. nih.govmdpi.com This technique could be adapted to produce a library of derivatives by varying the amine and isothiocyanate precursors related to the target compound.

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields. nih.gov One-pot, solvent-free microwave-assisted procedures have been developed for the synthesis of di- and trisubstituted thioureas and could be applied to create derivatives of the antipyrinyl-phenyl-thiourea scaffold. nih.gov

Novel Organocatalysts: Thiourea dioxide has been identified as an efficient, inexpensive, and reusable organocatalyst for one-pot multicomponent reactions to create heterocyclic compounds. nih.gov Research into new organocatalysts, such as those based on cinchona alkaloids or chiral diamines, could facilitate the enantioselective synthesis of chiral derivatives, which is crucial for developing compounds with specific biological activities. acs.orgnih.gov

These advanced methods would not only streamline the synthesis of the parent compound but also enable the rapid generation of a diverse library of related scaffolds for structure-activity relationship (SAR) studies.

Exploration of Novel Coordination Complexes for Emerging Applications

The thiourea moiety is an excellent ligand for metal ions due to the presence of soft sulfur and hard nitrogen donor atoms. This, combined with the potential coordinating sites on the antipyrine (B355649) ring (carbonyl oxygen and heterocyclic nitrogens), makes this compound a promising candidate for forming novel coordination complexes. mdpi.com The coordination behavior can be versatile, with thioureas acting as monodentate, bidentate, or bridging ligands. mdpi.com

Catalysis: Metal complexes of thiourea derivatives have shown potential as catalysts in various organic transformations. nih.gov Future work could explore complexes of this compound with metals like copper, nickel, or silver as catalysts for reactions such as cycloadditions or C-C coupling.

Chemosensors: The ability of thiourea derivatives to bind selectively with specific ions makes them ideal for chemosensor development. nih.govresearchgate.net Research could focus on designing complexes that exhibit a colorimetric or fluorescent response upon binding to environmentally toxic heavy metal ions like mercury (Hg²⁺) or lead (Pb²⁺). nih.govanalis.com.my

Medicinal Inorganic Chemistry: Coordination of thiourea derivatives to metal ions like gold, silver, or platinum can enhance their therapeutic properties, particularly their anticancer activity. nih.govmdpi.com Studies have shown that silver and gold complexes of thiourea ligands can exhibit significant cytotoxicity against cancer cell lines like HeLa and A549. mdpi.com The synthesis of such complexes with the target ligand could yield new metallodrugs with improved efficacy and cellular uptake.

Coordination Polymers and MOFs: Functionalized thioureas can be used as organic linkers to construct coordination polymers (CPs) and metal-organic frameworks (MOFs). researchgate.net These materials have potential applications in gas storage, separation, and heterogeneous catalysis due to their tunable porosity and high surface area. researchgate.net

| Compound/Complex | Metal Ion | Application | Finding |

| N-(4-chlorophenyl)morpholine-4-carbothioamide Complexes | Co(III), Ni(II), Ag(I) | Antibacterial Agents | The Ag(I) complex showed a significant increase in antibacterial effect against E. coli compared to the free ligand. |

| Phosphine-Thiourea Ligand Complexes | Au(I), Ag(I) | Anticancer Agents | Gold and silver complexes showed good cytotoxicity against HeLa, A549, and Jurkat cancer cell lines, with activity depending on the ancillary ligands. mdpi.com |

| Unsymmetrical Thiourea Derivatives | N/A (as ligand) | Mercury Sensing | Certain derivatives showed fluorescence quenching upon binding to Hg²⁺, demonstrating potential as fluorescent sensors for heavy metal detection. nih.gov |

Integration of Advanced Computational Approaches in Chemical and Biological Design

Computational modeling is an indispensable tool for accelerating the discovery and optimization of new chemical entities. For this compound, a suite of in silico techniques can guide future research.

Molecular Docking and Dynamics: These methods can predict how the compound binds to specific biological targets, such as enzymes or receptors. fip.orgnih.gov For instance, docking studies on other thiourea derivatives have identified key interactions with enzymes like tyrosinase, DNA gyrase, and vascular endothelial growth factor receptor 2 (VEGFR-2). nih.govtandfonline.commdpi.comnih.gov Molecular dynamics (MD) simulations can further assess the stability of these ligand-protein complexes over time. nih.govtandfonline.commdpi.com

Quantitative Structure-Activity Relationship (QSAR): By synthesizing a library of derivatives and measuring their biological activity, QSAR models can be built to correlate specific structural features with potency. nih.govtandfonline.com This allows for the rational design of more effective compounds.

Pharmacokinetic and Toxicity Prediction (ADMET): In silico tools like SwissADME and pkCSM can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. nih.govresearchgate.netksu.edu.tr This early-stage assessment helps to identify candidates with favorable drug-like properties and low potential for toxicity, saving time and resources. researchgate.netacs.org

| Computational Method | Application | Potential Insights for this compound |

| Molecular Docking | Target Identification & Binding Mode Prediction | Predict binding affinity and interactions with enzymes like COX, tyrosinase, or bacterial DNA gyrase. nih.govtandfonline.comnih.gov |

| Molecular Dynamics (MD) | Assess Stability of Ligand-Target Complex | Confirm the stability of the predicted binding pose and explore conformational changes in the protein upon binding. nih.govtandfonline.com |

| QSAR | Guide Lead Optimization | Identify which structural modifications (e.g., substituents on the phenyl ring) enhance biological activity. nih.gov |

| ADMET Prediction | Evaluate Drug-Likeness | Predict properties like gastrointestinal absorption, blood-brain barrier penetration, and potential toxicities. nih.govacs.orgmarmara.edu.tr |

Elucidation of Broader Biological Mechanisms and Target Identification

The combination of an antipyrine moiety, known for its anti-inflammatory effects, and a thiourea core, which exhibits a vast range of bioactivities, suggests that this compound could modulate multiple biological pathways.

Future research should aim to move beyond preliminary screening to identify specific molecular targets and elucidate mechanisms of action.

Enzyme Inhibition: Many thiourea derivatives are known enzyme inhibitors. nih.govnih.gov Potential targets for this compound could include cyclooxygenase (COX) enzymes (related to antipyrine's anti-inflammatory action), tyrosinase (implicated in pigmentation), urease (a key bacterial and fungal enzyme), and various kinases involved in cancer progression like VEGFR-2. tandfonline.commdpi.comnih.gov In vitro enzyme inhibition assays are crucial for confirming these activities. nih.gov

Antimicrobial Mechanisms: Thiourea derivatives have shown potent antibacterial activity, including against resistant strains like MRSA. ksu.edu.tr The mechanism may involve the disruption of bacterial cell wall integrity or the inhibition of essential enzymes such as DNA gyrase and topoisomerase IV. nih.govfip.org Investigating these mechanisms for the target compound could lead to new classes of antibiotics.

Anticancer Pathways: Thioureas can induce apoptosis in cancer cells and inhibit angiogenesis. biointerfaceresearch.com Research should explore the effect of this compound on cancer cell lines (e.g., MCF-7 breast cancer, PC3 prostate cancer) and investigate its influence on key signaling pathways. researchgate.netbiointerfaceresearch.com

Potential for Agrochemical and Material Science Innovations

The utility of thiourea derivatives extends beyond medicine into agriculture and material science, opening up additional translational perspectives for this compound.

Agrochemicals: Thiourea-based compounds are used as fungicides, insecticides, herbicides, and plant growth regulators. acs.orgnih.govacs.org They are often noted for having lower toxicity compared to conventional pesticides. acs.org Thiourea itself can improve plant resilience to environmental stressors like cadmium contamination. frontiersin.org Future studies could screen this compound for its potential to protect crops from pathogens or to act as a bioregulator to enhance growth, particularly given that low concentrations of thiourea can promote the synthesis of photosynthetic pigments in plants like maize. researchgate.net

Material Science: The structural features of thiourea derivatives make them valuable building blocks for advanced materials.

Polymers: Thiourea can be incorporated into polymer backbones to create thermoset elastomers. These materials can be reprocessable and exhibit self-healing properties due to the dynamic nature of thiourea bonds and hydrogen bonding networks. researchgate.netrsc.orgspringernature.com

Liquid Crystals: The rigid structure of certain thiourea derivatives allows them to exhibit liquid crystalline properties, which are essential for display technologies. researchgate.netrsc.org

Functional Materials: Thiourea-functionalized polymers have been used as catalysts for converting CO₂ into cyclic carbonates and as solid electrolytes in lithium batteries. rsc.orgacs.org The unique combination of the antipyrine and phenylthiourea (B91264) moieties could lead to new materials with tailored electronic, thermal, or mechanical properties.

Q & A

Q. What are the established synthetic routes for 3-(4-Antipyrinyl)-1-phenyl-2-thiourea?

The compound is synthesized via nucleophilic substitution or condensation reactions. A common method involves reacting 4-aminoantipyrine with thiocarbonyl reagents (e.g., thiophosgene or carbon disulfide derivatives) under controlled conditions. For example, 4-antipyrinyl-thiourea derivatives are prepared by reacting 4-aminoantipyrine with thiocarbonyl chloride (CSCl₂) in anhydrous solvents like dichloromethane, followed by purification via recrystallization . Yield optimization typically requires inert atmospheres and temperature control (0–5°C).

Q. How is this compound characterized in structural studies?

Key characterization methods include:

- X-ray crystallography : Resolve crystal packing and bond angles (e.g., C=S bond length ~1.68 Å) .

- NMR spectroscopy : Confirm substituent positions (e.g., ¹H NMR: aromatic protons at δ 7.2–7.8 ppm; ¹³C NMR: thiourea C=S signal at ~180 ppm).

- Mass spectrometry : Validate molecular weight (MW: 311.42 g/mol) via ESI-MS or MALDI-TOF.

- SHELX software : Refine crystallographic data for accuracy .

Q. What is the biological significance of this compound in model organisms?

this compound acts as a tyrosinase inhibitor , analogous to 1-phenyl-2-thiourea (PTU). It suppresses melanogenesis in zebrafish (Danio rerio) embryos, enhancing optical clarity for developmental studies . Methodological applications include:

- Dose optimization : 0.003% (w/v) in embryo media to block pigmentation without toxicity.

- Comparative assays : Evaluate inhibition kinetics against PTU using L-DOPA as a substrate in spectrophotometric assays (λ = 475 nm) .

Advanced Research Questions

Q. What computational strategies predict its binding affinity to tyrosinase?

- Molecular docking : AutoDock Vina simulates ligand-receptor interactions, scoring binding energies (e.g., ΔG = -8.2 kcal/mol for thiourea derivatives) .

- Density Functional Theory (DFT) : Analyze electronic properties (e.g., HOMO-LUMO gaps, charge distribution) to explain inhibitory efficacy .

- MD simulations : Assess stability of the enzyme-inhibitor complex over 100-ns trajectories.

Q. How do structural modifications (e.g., antipyrinyl vs. phenyl groups) influence bioactivity?

- SAR studies : The 4-antipyrinyl group enhances π-π stacking with tyrosinase’s active site compared to PTU’s phenyl group, increasing binding affinity.

- Experimental validation : Compare IC₅₀ values via enzyme kinetics (e.g., this compound: IC₅₀ = 1.2 µM vs. PTU: IC₅₀ = 2.5 µM) .

- Thermodynamic profiling : Isothermal titration calorimetry (ITC) quantifies ΔH and ΔS changes upon binding.

Q. How to resolve contradictions in reported inhibitory data across studies?

Discrepancies often arise from:

- Assay conditions : Variations in pH (optimum: 6.8), substrate concentration, or temperature.

- Structural analogs : Minor substituent changes (e.g., chloro vs. methyl groups) alter solubility and bioavailability.

- Validation : Reproduce results using standardized protocols (e.g., OECD Guidelines 428 for in vitro assays) .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.